Cellular Potency Superiority: Glisoprenin B Demonstrates 2.1-Fold Higher Potency than Glisoprenin A in Macrophages
In a direct head-to-head comparison, Glisoprenin B exhibits superior potency to its closest analog, Glisoprenin A, in a cellular model of ACAT activity. The IC50 for Glisoprenin B was determined to be 0.57 µM in a J774 macrophage assay, which is approximately 2.1-fold more potent than the 1.2 µM IC50 value recorded for Glisoprenin A under identical conditions [1]. This is particularly significant as it represents a reversal of the trend observed in the cell-free enzyme assay, highlighting a specific advantage of Glisoprenin B in a more physiologically relevant context.
2.1-fold difference in J774 macrophages
| Evidence Dimension | Inhibition of ACAT activity in J774 macrophages |
|---|---|
| Target Compound Data | IC50 = 0.57 µM |
| Comparator Or Baseline | Glisoprenin A: IC50 = 1.2 µM |
| Quantified Difference | Glisoprenin B is 2.1-fold more potent than Glisoprenin A |
| Conditions | J774 macrophage cell line assay |
Why This Matters
For studies of macrophage foam cell formation or cholesterol trafficking in immune cells, Glisoprenin B's superior cellular potency provides a stronger and more selective tool compound compared to its direct analog Glisoprenin A.
- [1] Tomoda, H., et al. (1992). Glisoprenins, new inhibitors of acyl-CoA: cholesterol acyltransferase produced by Gliocladium sp. FO-1513. I. Production, isolation and physico-chemical and biological properties. The Journal of Antibiotics, 45(8), 1202–1206. PMID: 1399839 View Source
